molecular formula C6H5ClN4 B176215 6-chloro-2-methyl-7H-purine CAS No. 100859-35-6

6-chloro-2-methyl-7H-purine

Cat. No.: B176215
CAS No.: 100859-35-6
M. Wt: 168.58 g/mol
InChI Key: KKTMNZXPLHVDBC-UHFFFAOYSA-N
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Description

“6-chloro-2-methyl-7H-purine” is a chemical compound with the molecular formula C6H5ClN4. It has a molecular weight of 168.59 . It is a solid substance that is stored at temperatures between 2-8°C in an inert atmosphere .


Synthesis Analysis

The synthesis of “this compound” has been achieved through various methods. One such method involves the metalation of a 6-methyl substituent and trapping of the anion with NFSI . Another method involves the fluorination of a 6-(hydroxymethyl)purine riboside .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a purine moiety, which is a pyrimidine-ring fused to an imidazole ring . The InChI code for this compound is 1S/C6H5ClN4/c1-11-3-10-6-4 (11)5 (7)8-2-9-6/h2-3H,1H3 .


Physical And Chemical Properties Analysis

“this compound” is a solid substance that is stored at temperatures between 2-8°C in an inert atmosphere . It has a molecular weight of 168.59 .

Scientific Research Applications

Structural and Spectroscopic Properties

Research on derivatives similar to 6-chloro-2-methyl-7H-purine, such as 6-(2-methylbenzylamino)purine, has focused on their structural and spectroscopic characteristics through methods like X-ray diffraction analysis, FT-IR, and Raman spectroscopy. These studies provide insights into the molecular configurations, protonation sites, and the interaction of substituents with the purine core, which are critical for understanding their chemical behavior and potential applications in various scientific fields (Čajan & Trávníček, 2011).

Tautomerism at Low Temperatures

Investigations into the tautomerism of purine derivatives, including 6-chloropurine, at low temperatures using NMR spectroscopy have been conducted. These studies help elucidate the dynamic equilibrium between different tautomeric forms, which is crucial for understanding the reactivity and interaction of these compounds with biological molecules (Sečkářová et al., 2004).

Regiospecific Alkylation

Research has developed methods for the regiospecific alkylation of 6-(heteroaryl)purines, addressing challenges in achieving selectivity towards the N9 position over N7. This selectivity is essential for synthesizing compounds with desired properties for biological applications (Zhong & Robins, 2006).

Antimycobacterial Activity

Studies have identified the antimycobacterial properties of 6-(2-furyl)-9-(p-methoxybenzyl)purines, highlighting the significance of substituents at specific positions for enhancing biological activity. This research contributes to the development of new antimycobacterial agents, offering potential therapeutic options for treating tuberculosis (Braendvang & Gundersen, 2007).

Metal Complexes as Models for Metal-mediated Base Pairs

The synthesis and characterization of metal complexes of 6-pyrazolylpurine derivatives provide insights into their potential use as models for metal-mediated base pairs in nucleic acids. This research could have implications for the design of novel DNA structures and the study of metal-ion interactions with biological molecules (Sinha et al., 2015).

Safety and Hazards

The safety information for “6-chloro-2-methyl-7H-purine” indicates that it has the GHS07 pictogram with the signal word “Warning”. The hazard statements include H302-H315-H319-H335 . The precautionary statements include P261-P305+P351+P338 .

Future Directions

While specific future directions for “6-chloro-2-methyl-7H-purine” are not mentioned in the search results, there are indications of ongoing research in the field of purines. For instance, there is interest in developing an expedient and highly regioselective C8-H cyanation protocol through the triflic anhydride activation on the electron-rich imidazole motif of purines .

Properties

IUPAC Name

6-chloro-2-methyl-7H-purine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c1-3-10-5(7)4-6(11-3)9-2-8-4/h2H,1H3,(H,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKTMNZXPLHVDBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=N1)Cl)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50419921
Record name 6-chloro-2-methyl-7H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50419921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100859-35-6
Record name 6-chloro-2-methyl-7H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50419921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-2-methyl-9H-purine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

6-Chloropurine (dried over phosphorus pentoxide, 1.13 g), MBTG (3.87 g) and freshly-dried potassium carbonate (1.5 g) are stirred in anhydrous propylene carbonate (30 ml) at room temperature for 24 hours. The dark mixture is filtered and purified by column chromatography over silica 100 g) eluting with a 0-80% gradient of ethyl acetate in chloroform. The main fraction (other than unreacted 6-chlorpurine) is dried and recrystallized from boiling ethanol to yield methyl 6-chloropurine-9-(2',3',4'-tri-O-acetyl-β-D-glucopyranuronate (312 mg) and benzylamine (171 μl) are heated together in 1-butanol (13.5 ml) at 100° C. for 1 hour. The solid dissolves readily to give a clear yellow solution. Most of the butanol is removed under vacuum to yield a whitish solid which is shaken with 5% sodium hydroxide in 50% aqueous ethanol (25 ml) for 1-2 hours at room temperature. After neutralization, the product is dried under vacuum to remove traces of butanol. Crude BA9GN sodium salt is then purified by reverse-phase chromatography as in Method 1.
Quantity
1.13 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

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